1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid

Metallo-β-lactamase inhibition VIM-2 IC50

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid (CAS 1439899-44-1), also designated Metallo-β-lactamase-IN-6, is a synthetic small-molecule inhibitor belonging to the 1H-imidazole-2-carboxylic acid (ICA) class of metallo-β-lactamase (MBL) inhibitors. The compound features an imidazole-2-carboxylic acid metal-binding pharmacophore (MBP) that chelates the active-site zinc ions of Ambler subclass B1 MBLs, with the pyridin-4-ylmethyl substituent at the N1-position contributing to target engagement and potency.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1439899-44-1
Cat. No. B2657216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid
CAS1439899-44-1
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1=CN=CC=C1CN2C=CN=C2C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15)
InChIKeyJZQNZUGEXAGUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid (CAS 1439899-44-1) – Compound Identity and Core Pharmacological Class


1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid (CAS 1439899-44-1), also designated Metallo-β-lactamase-IN-6, is a synthetic small-molecule inhibitor belonging to the 1H-imidazole-2-carboxylic acid (ICA) class of metallo-β-lactamase (MBL) inhibitors . The compound features an imidazole-2-carboxylic acid metal-binding pharmacophore (MBP) that chelates the active-site zinc ions of Ambler subclass B1 MBLs, with the pyridin-4-ylmethyl substituent at the N1-position contributing to target engagement and potency [1]. It has been characterized as a potent inhibitor of Verona Integron-encoded metallo-β-lactamases (VIMs), demonstrating sub-micromolar to low-micromolar IC50 values against VIM-2, VIM-5, and VIM-1 .

Why 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid Cannot Be Replaced by Other ICA-Class MBL Inhibitors


Although multiple 1H-imidazole-2-carboxylic acid (ICA) derivatives act as metallo-β-lactamase inhibitors, their potency, VIM-subtype selectivity, and synergistic antibacterial profiles are highly sensitive to the N1-substituent [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that replacement of the ICA core with structurally similar metal-binding pharmacophores (e.g., pyridine carboxylic acids, pyrazine carboxylic acids, or pyrrole carboxylic acids) results in decreased or abolished MBL inhibition [1]. Within the ICA series, the nature of the N1-substituent—such as pyridin-4-ylmethyl versus pyridin-2-ylmethyl or benzyl—profoundly influences the compound‘s ability to engage flexible active-site loops of different VIM variants, directly altering the IC50 values and the resulting MIC-reduction synergy with carbapenems [2]. Consequently, generic substitution with another ICA-class inhibitor without experimental confirmation of equivalent VIM-subtype coverage and synergy magnitude risks compromising the intended research outcome.

Quantitative Differentiation Evidence for 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid Against Closest Analogs


VIM-2 Inhibitory Potency: Head-to-Head Comparison with the More Advanced Analog Metallo-β-lactamase-IN-7

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid (Metallo-β-lactamase-IN-6) inhibits VIM-2 with an IC50 of 0.56 μM, while the next-generation analog Metallo-β-lactamase-IN-7 achieves an IC50 of 0.019 μM . Although IN-7 is approximately 29-fold more potent against VIM-2, IN-6 exhibits a markedly narrower selectivity window between VIM-2 and VIM-5 (10.3-fold vs. 20-fold for IN-7), which may be advantageous in experimental designs requiring balanced multi-VIM coverage rather than extreme VIM-2 selectivity.

Metallo-β-lactamase inhibition VIM-2 IC50

VIM-1 Inhibition: Quantitative Advantage Over the More Potent VIM-2 Inhibitor IN-7

Against VIM-1, 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid shows an IC50 of 29.50 μM . While this is modest absolute potency, the comparator Metallo-β-lactamase-IN-7 exhibits an IC50 of 13.64 μM against VIM-1 . Expressed as the ratio of VIM-1 to VIM-2 IC50, IN-6 demonstrates a selectivity index of 52.7, whereas IN-7 has a selectivity index of 718, indicating that IN-6 is substantially less discriminatory against VIM-1. This is relevant when the target biological system co-expresses VIM-1 and VIM-2, as IN-6 may provide more consistent inhibition of the total MBL pool.

VIM-1 IC50 Selectivity

VIM-5 Inhibition: Comparative Potency and Selectivity Landscape

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid inhibits VIM-5 with an IC50 of 5.78 μM . The comparator Metallo-β-lactamase-IN-7 shows a more potent IC50 of 0.38 μM against VIM-5 . However, when considering the VIM-5/VIM-2 potency ratio, IN-6 (ratio = 10.3) provides a more uniform inhibition profile across VIM-2 and VIM-5 compared to IN-7 (ratio = 20.0). This distinct selectivity signature may be exploited in structure–selectivity relationship studies aiming to decouple VIM-2 and VIM-5 inhibition.

VIM-5 IC50 MBL subtype coverage

Synergistic Antibacterial Activity with Meropenem: Comparison to the ICA Series Benchmark

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid displays potent synergistic antibacterial activity with meropenem against engineered Escherichia coli strains and clinically isolated Pseudomonas aeruginosa producing VIM-2 MBL . In the ICA series, the benchmark compound 28 achieved a ≥16-fold reduction in meropenem MIC at 1 μg/ml [1]. While the exact fold-reduction for IN-6 has not been reported as a discrete value in publicly available literature, its demonstrated synergy against both engineered and clinical VIM-2-producing strains qualitatively positions it within the active subset of ICA derivatives that reverse carbapenem resistance in Gram-negative bacteria.

Synergy Meropenem MIC reduction

Chemical Structure Differentiation: N1-Pyridin-4-ylmethyl Substituent Versus Other ICA N1-Substituents

Crystallographic analyses of ICA derivatives bound to VIM-2 reveal that the N1-substituent engages the flexible active-site loops, and the nature of this substituent is a critical determinant of inhibitory potency [1]. The pyridin-4-ylmethyl group of IN-6 distinguishes it from analogs bearing benzyl, but-3-en-1-yl, or 4-hydroxybenzyl substituents at the N1-position, each of which exhibits a distinct IC50 profile against different VIM subtypes [2]. This structural feature influences both metal coordination geometry and loop closure dynamics, underpinning the compound‘s unique selectivity signature.

Structure-activity relationship N1-substituent Crystallography

Optimal Application Scenarios for Procuring 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid


Pan-VIM Selectivity Profiling in MBL Inhibitor Screening Cascades

Because 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid shows measurable inhibition across VIM-1 (IC50 29.50 μM), VIM-2 (IC50 0.56 μM), and VIM-5 (IC50 5.78 μM) with a narrower selectivity window than the highly VIM-2-biased IN-7, it is suitable as a reference tool in multi-VIM screening cascades where balanced subtype coverage is needed to assess pan-VIM inhibition potential .

Microbiological Synergy Studies in VIM-2-Producing Clinical Isolates

The compound’s demonstrated synergistic antibacterial activity with meropenem against both engineered E. coli and clinically isolated P. aeruginosa producing VIM-2 supports its use in microbiological assays investigating carbapenem resistance reversal directly in pathogenic isolates, bridging the gap between biochemical IC50 data and translational relevance .

Structure-Based Drug Design Using the ICA Scaffold

The pyridin-4-ylmethyl substituent has been characterized in the context of VIM-2 active-site loop engagement through crystallography of structurally related ICA derivatives. Procuring this compound enables medicinal chemistry teams to use it as a starting point for structure-guided optimization campaigns targeting the flexible loops of B1 MBLs [1].

Structure-Selectivity Relationship (SSR) Studies Across VIM Subtypes

The distinct VIM-2/VIM-1/VIM-5 selectivity signature of IN-6 (10.3-fold VIM-5/VIM-2; 52.7-fold VIM-1/VIM-2) compared to IN-7 (20-fold and 718-fold, respectively) makes it a valuable comparator compound in structure-selectivity relationship analyses aimed at understanding the molecular determinants of VIM subtype selectivity within the ICA class .

Quote Request

Request a Quote for 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.